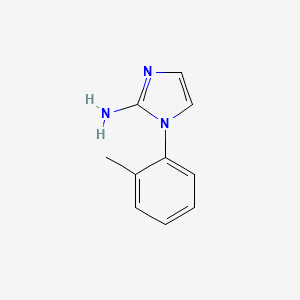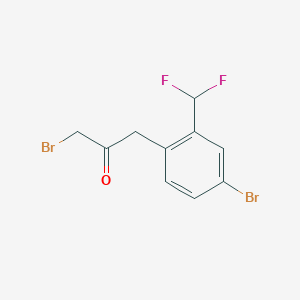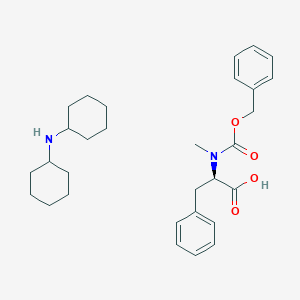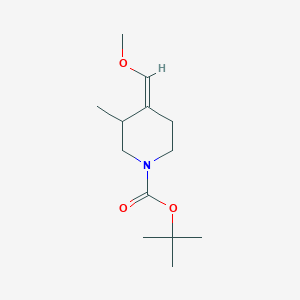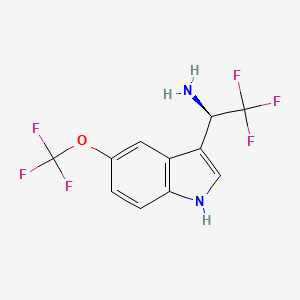
(R)-2,2,2-Trifluoro-1-(5-(trifluoromethoxy)-1H-indol-3-YL)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2,2-Trifluoro-1-(5-(trifluoromethoxy)-1H-indol-3-YL)ethan-1-amine is a synthetic organic compound that features a trifluoromethoxy group attached to an indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(5-(trifluoromethoxy)-1H-indol-3-YL)ethan-1-amine typically involves multiple steps, including the formation of the indole ring, introduction of the trifluoromethoxy group, and subsequent amination. Common reagents used in these reactions include trifluoromethylating agents, indole precursors, and amine sources. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-2,2,2-Trifluoro-1-(5-(trifluoromethoxy)-1H-indol-3-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2,2,2-Trifluoro-1-(5-(trifluoromethoxy)-1H-indol-3-YL)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study the interactions of indole derivatives with biological targets. Its trifluoromethoxy group can enhance binding affinity and selectivity for certain proteins or enzymes.
Medicine
In medicine, ®-2,2,2-Trifluoro-1-(5-(trifluoromethoxy)-1H-indol-3-YL)ethan-1-amine may have potential as a pharmaceutical intermediate or active ingredient. Its unique chemical properties could be leveraged to develop new drugs with improved efficacy and safety profiles.
Industry
In industrial applications, this compound may be used in the development of advanced materials, such as polymers or coatings, that benefit from its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of ®-2,2,2-Trifluoro-1-(5-(trifluoromethoxy)-1H-indol-3-YL)ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine
- ®-2,2,2-Trifluoro-1-(5-chloro-1H-indol-3-YL)ethan-1-amine
- ®-2,2,2-Trifluoro-1-(5-bromo-1H-indol-3-YL)ethan-1-amine
Uniqueness
Compared to similar compounds, ®-2,2,2-Trifluoro-1-(5-(trifluoromethoxy)-1H-indol-3-YL)ethan-1-amine stands out due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H8F6N2O |
|---|---|
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
(1R)-2,2,2-trifluoro-1-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C11H8F6N2O/c12-10(13,14)9(18)7-4-19-8-2-1-5(3-6(7)8)20-11(15,16)17/h1-4,9,19H,18H2/t9-/m1/s1 |
Clave InChI |
DSYNBDMNFLAURY-SECBINFHSA-N |
SMILES isomérico |
C1=CC2=C(C=C1OC(F)(F)F)C(=CN2)[C@H](C(F)(F)F)N |
SMILES canónico |
C1=CC2=C(C=C1OC(F)(F)F)C(=CN2)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



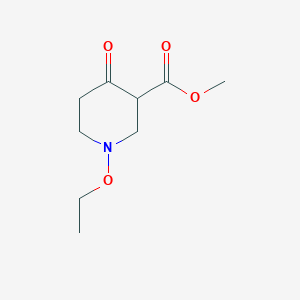
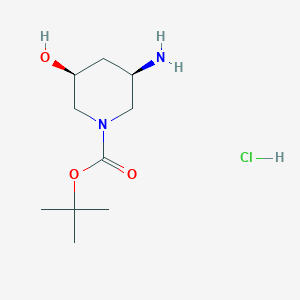
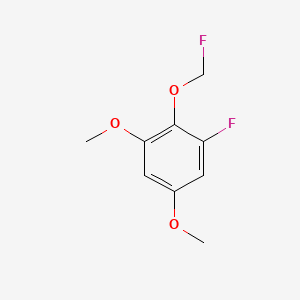

![1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone](/img/structure/B14042736.png)
